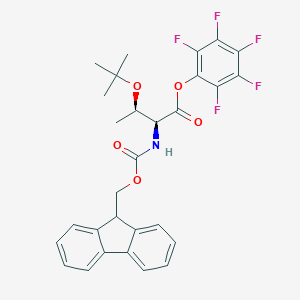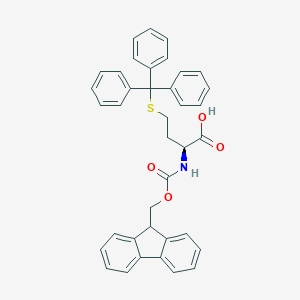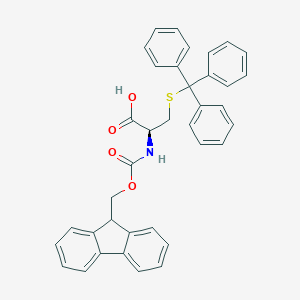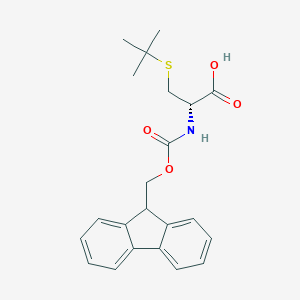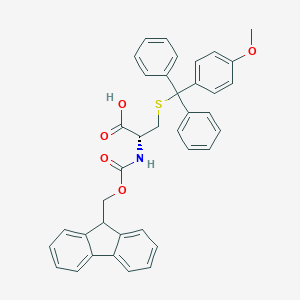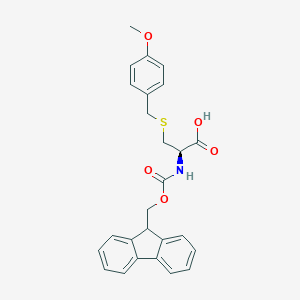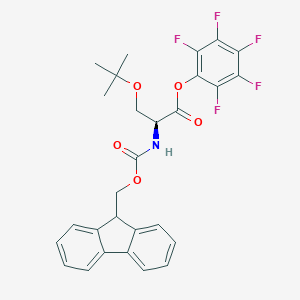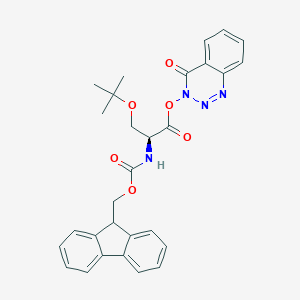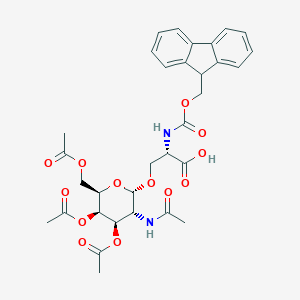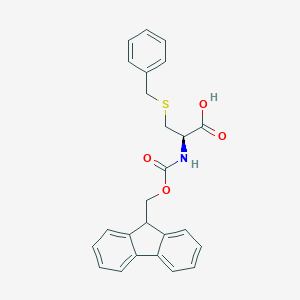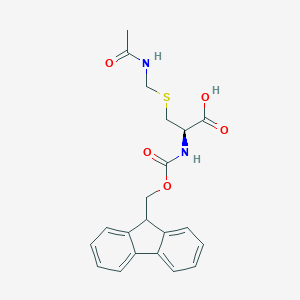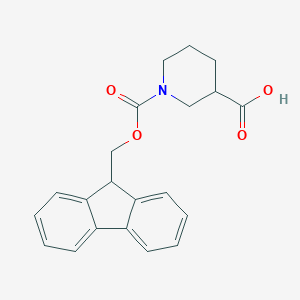
Fmoc-3-羧基哌啶
描述
Fmoc-3-carboxypiperidine, also known as 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid, is a derivative of piperidine. It is widely used in organic synthesis, particularly in the field of peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protecting group for amines, which is essential in the stepwise synthesis of peptides.
科学研究应用
Fmoc-3-carboxypiperidine has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: It serves as a building block in the synthesis of biologically active peptides and proteins.
Medicine: It is utilized in the development of peptide-based therapeutics and diagnostic agents.
作用机制
Target of Action
The primary target of Fmoc-3-carboxypiperidine, also known as Fmoc-DL-Nip-OH, is the amine group in organic synthesis . The compound is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis . The Fmoc group is used as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) .
Mode of Action
Fmoc-3-carboxypiperidine acts as a protecting group for amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The use of Fmoc-3-carboxypiperidine in peptide synthesis affects the peptide bond formation pathway . The Fmoc group protects the amine group, allowing for the activation of the carboxyl group of an amino acid and the formation of the peptide bond .
Pharmacokinetics
Information on the pharmacokinetics of Fmoc-3-carboxypiperidine is limited. A study on a similar fmoc compound, fmoc-f, revealed that it has favorable oral bioavailability and in-vivo tolerance
Result of Action
The result of Fmoc-3-carboxypiperidine’s action is the protection of the amine group during peptide synthesis . This protection allows for the successful formation of peptide bonds without interference from the amine group . After the peptide bond is formed, the Fmoc group can be removed, revealing the original amine group .
Action Environment
The action of Fmoc-3-carboxypiperidine is influenced by the chemical environment . For instance, the Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . Additionally, the Fmoc group’s removal is facilitated by a base, with piperidine often preferred due to its ability to form a stable adduct with the dibenzofulvene byproduct . The fluorenyl group’s strong absorbance in the ultraviolet region (λmax 266 nm in DMF) is useful for spectrophotometrically monitoring coupling and deprotection reactions .
生化分析
Biochemical Properties
Fmoc-3-carboxypiperidine plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during these processes. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), and the reaction mechanism involves the attack of the nucleophilic amine to the highly reactive 9-fluorenylmethyl chloroformate .
Cellular Effects
The cellular effects of Fmoc-3-carboxypiperidine are primarily related to its role in peptide synthesis. It influences cell function by contributing to the formation of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the nature of the peptides being synthesized.
Molecular Mechanism
The molecular mechanism of Fmoc-3-carboxypiperidine involves its role as a protecting group in peptide synthesis . It forms carbamates with amines, protecting them during synthesis. The Fmoc group is then removed by base, typically piperidine, allowing the amine to participate in peptide bond formation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-3-carboxypiperidine can change over time, particularly during the course of a peptide synthesis . The compound’s stability, degradation, and long-term effects on cellular function can vary depending on the specific conditions of the synthesis process.
Metabolic Pathways
Fmoc-3-carboxypiperidine is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, such as those responsible for forming and breaking peptide bonds. The compound’s presence can affect metabolic flux and metabolite levels within this pathway.
Transport and Distribution
The transport and distribution of Fmoc-3-carboxypiperidine within cells and tissues are largely determined by its role in peptide synthesis. It is typically localized at the site of peptide synthesis and does not accumulate within cells or tissues .
Subcellular Localization
The subcellular localization of Fmoc-3-carboxypiperidine is typically at the site of peptide synthesis. It does not contain any known targeting signals or undergo post-translational modifications that would direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3-carboxypiperidine typically involves the reaction of piperidine-3-carboxylic acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl). The reaction is carried out in the presence of a base, such as sodium bicarbonate, in an organic solvent like dioxane. The Fmoc group is introduced to the piperidine ring, resulting in the formation of Fmoc-3-carboxypiperidine .
Industrial Production Methods
In industrial settings, the production of Fmoc-3-carboxypiperidine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The use of solid supports, such as resins, allows for the efficient coupling and deprotection of amino acids, facilitating the large-scale production of Fmoc-3-carboxypiperidine .
化学反应分析
Types of Reactions
Fmoc-3-carboxypiperidine undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base, such as piperidine, resulting in the formation of the free amine.
Coupling Reactions: The compound can participate in peptide coupling reactions, where the carboxyl group reacts with the amine group of another amino acid to form a peptide bond.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.
Major Products Formed
Deprotection: The major product is the free amine derivative of piperidine-3-carboxylic acid.
Coupling: The major products are peptides, where Fmoc-3-carboxypiperidine is incorporated into the peptide chain.
相似化合物的比较
Similar Compounds
Fmoc-piperidine: Similar to Fmoc-3-carboxypiperidine but lacks the carboxyl group.
Fmoc-lysine: Contains an additional amino group, making it useful for synthesizing branched peptides.
Fmoc-ornithine: Similar to Fmoc-lysine but with a shorter side chain.
Uniqueness
Fmoc-3-carboxypiperidine is unique due to the presence of both the Fmoc protecting group and the carboxyl group on the piperidine ring. This dual functionality allows for its use in a wide range of synthetic applications, particularly in the synthesis of peptides with specific structural requirements .
属性
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)14-6-5-11-22(12-14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19H,5-6,11-13H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINXGQXNIBNREL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373259 | |
| Record name | Fmoc-3-carboxypiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158922-07-7 | |
| Record name | Fmoc-3-carboxypiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


